N-(2,3,4-Trihydroxybutyl)-L-valine

1,3-butadiene biomonitoring hemoglobin adduct dosimetry inhalation toxicology

N-(2,3,4-Trihydroxybutyl)-L-valine (THB-Val, N-THBV, CAS 183245-44-5) is an N-alkylated L-valine derivative (C9H19NO5, MW 221.25) that forms as a specific N-terminal hemoglobin adduct following exposure to 1,3-butadiene (BD) or its metabolite 1,2-epoxy-3,4-butanediol (EBdiol). It is a member of the butadiene-derived valine adduct family alongside N-(2-hydroxy-3-butenyl)-valine (HB-Val) and N,N-(2,3-dihydroxy-1,4-butadiyl)-valine (pyr-Val), and is primarily utilized as a quantitative biomarker reference standard for occupational and environmental BD exposure assessment, as well as for therapeutic drug monitoring of treosulfan in hematopoietic stem cell transplantation.

Molecular Formula C9H19NO5
Molecular Weight 221.253
CAS No. 183245-44-5
Cat. No. B598224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3,4-Trihydroxybutyl)-L-valine
CAS183245-44-5
SynonymsN-(2,3,4-Trihydroxybutyl)-L-valine
Molecular FormulaC9H19NO5
Molecular Weight221.253
Structural Identifiers
SMILESCC(C)C(C(=O)O)NCC(C(CO)O)O
InChIInChI=1S/C9H19NO5/c1-5(2)8(9(14)15)10-3-6(12)7(13)4-11/h5-8,10-13H,3-4H2,1-2H3,(H,14,15)/t6?,7?,8-/m0/s1
InChIKeyRDRWAVXWDDQLBN-RRQHEKLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3,4-Trihydroxybutyl)-L-valine (CAS 183245-44-5): Procurement-Grade Reference Standard for 1,3-Butadiene Hemoglobin Adduct Biomonitoring


N-(2,3,4-Trihydroxybutyl)-L-valine (THB-Val, N-THBV, CAS 183245-44-5) is an N-alkylated L-valine derivative (C9H19NO5, MW 221.25) that forms as a specific N-terminal hemoglobin adduct following exposure to 1,3-butadiene (BD) or its metabolite 1,2-epoxy-3,4-butanediol (EBdiol) [1]. It is a member of the butadiene-derived valine adduct family alongside N-(2-hydroxy-3-butenyl)-valine (HB-Val) and N,N-(2,3-dihydroxy-1,4-butadiyl)-valine (pyr-Val), and is primarily utilized as a quantitative biomarker reference standard for occupational and environmental BD exposure assessment, as well as for therapeutic drug monitoring of treosulfan in hematopoietic stem cell transplantation [2].

Why Generic N-Alkyl Valine Adduct Reference Standards Cannot Substitute for N-(2,3,4-Trihydroxybutyl)-L-valine (CAS 183245-44-5) in Quantitative Biomonitoring


N-(2,3,4-Trihydroxybutyl)-L-valine occupies a unique position within the butadiene-derived valine adduct family as the sole quantitative biomarker that reflects internal exposure to 1,2-epoxy-3,4-butanediol (EBdiol), a distinct branch of 1,3-butadiene metabolism [1]. Unlike HB-Val—which monitors epoxybutene exposure and suffers from low adduct concentrations and high chromatographic background in human specimens [2]—or pyr-Val—which specifically reports on diepoxybutane (DEB) doses but was historically non-quantifiable in many human subjects [3]—THB-Val provides the most abundant and consistently quantifiable hemoglobin adduct signal across both occupational and clinical contexts. Substitution with unmodified L-valine or structurally related N-alkyl valine analogs (e.g., N-(2-hydroxyethyl)valine) would result in total loss of analyte specificity for EBdiol dosimetry, rendering biomonitoring assays unvalidated for regulatory and clinical decision-making. The quantitative evidence below demonstrates precisely why THB-Val must be procured as a discrete, authenticated reference standard.

Quantitative Differentiation Evidence for N-(2,3,4-Trihydroxybutyl)-L-valine Against Closest Hemoglobin Adduct Comparators


THB-Val Generates 10- to 19-Fold Higher Hemoglobin Adduct Levels than HB-Val in Controlled Inhalation Exposure Models

In ICR female mice exposed to 1,3-butadiene via inhalation, THB-Val adduct concentrations were quantitatively dominant over HB-Val across all exposure levels. At 100 ppm BD, THB-Val levels ranged from 15.0 to 22.0 pmol/mg globin compared to HB-Val levels of only 0.8 to 1.7 pmol/mg globin—a 12.9- to 18.8-fold difference [1]. This quantitative advantage persisted at 500 ppm BD, where THB-Val reached 34.8–45.7 pmol/mg globin versus HB-Val at 2.1–4.4 pmol/mg globin (10.4- to 16.6-fold higher) [1]. In a complementary study, Lee et al. (2005) reported THB-Val concentrations of 32.0–55.0 pmol/mg globin at 500 ppm versus HB-Val at only 1.8–6.2 pmol/mg globin—yielding THB-Val/HB-Val ratios of 17.8 to 8.87 that declined with exposure duration, indicating differential adduct accumulation kinetics [2]. The consistently supra-stoichiometric abundance of THB-Val over HB-Val establishes it as the analytically more accessible and robust biomarker for low-level BD exposure scenarios.

1,3-butadiene biomonitoring hemoglobin adduct dosimetry inhalation toxicology

THB-Val Accounts for >99.6% of Total Hemoglobin Adduct Burden in Occupationally Exposed Humans, Dominating HB-Val and pyr-Val

In a comprehensive cross-sectional study of Czech 1,3-butadiene workers (24 monomer production, 34 polymerization, and 23 control subjects), THB-Val constituted the overwhelming majority of measurable hemoglobin adducts across all exposure groups [1]. Among polymerization workers (mean BD exposure = 1.79 mg/m³), THB-Val levels reached 716 ± 426 pmol/g globin, compared to only 2.23 ± 1.40 pmol/g for HB-Val and 0.29 ± 0.20 pmol/g for pyr-Val [1]. Expressed as relative adduct amounts, THB-Val represented 99.62% of total N-terminal valine adducts in the polymerization group, 99.63% in monomer workers, and 99.61% in controls—while HB-Val accounted for merely 0.26–0.33% and pyr-Val for only 0.05–0.13% [1]. In a separate study of Italian BD plant workers, THB-Val adduct levels ranged from 17.7 to 61.4 pmol/g globin and were significantly elevated in exposed versus control subgroups (P<0.05), while HB-Val detection in human samples was reported as difficult due to low concentrations and high chromatographic background [2][3].

occupational exposure assessment hemoglobin adduct profiling human biomonitoring

THB-Val Exhibits a 17.8-Fold Higher Endogenous Background than pyr-Val in Human Globin, Enabling Sensitive Baseline Resolution in Clinical Assays

In a validated direct-injection LC/MS/MS method for clinical treosulfan monitoring, the endogenous background levels of THB-Val and pyr-Val were quantified in globin from 14 human transplant recipients prior to treosulfan treatment [1]. THB-Val background was 5.17 ± 1.7 pmol/g hemoglobin, which was 17.8-fold higher than pyr-Val background at 0.29 ± 0.10 pmol/g hemoglobin [1]. This differential background has important analytical implications: the assay precision (intra- and inter-day CV <10% and accuracy <15%) was validated at spike levels of 20 fmol/sample for THB-Val and 200 fmol/sample for pyr-Val, demonstrating that THB-Val can be reliably quantified at 10-fold lower spike masses [1]. The higher endogenous THB-Val background also reflects continuous low-level environmental or dietary exposures to BD metabolites, establishing THB-Val as the sole adduct capable of distinguishing non-occupational background from true occupational or therapeutic exposure increments [1][2].

clinical biomarker validation assay background determination treosulfan therapeutic monitoring

THB-Val and pyr-Val Exhibit Distinct Quantitative Responses to Treosulfan-Derived Diepoxybutane, Enabling Dual-Adduct Differential Monitoring

Following treosulfan administration (which decomposes to DEB under physiological conditions), both pyr-Val and THB-Val adducts increased significantly in all 14 transplant recipients (Student's t-test, p<0.0001) [1]. However, the magnitude and ratio of adduct formation revealed differential utility: the mean ± SD of treatment-induced adducts was 245.3 ± 89.6 pmol/g globin for pyr-Val versus 210 ± 78.5 pmol/g globin for THB-Val, yielding a pyr-Val/THB-Val ratio of approximately 1.17 [1]. This contrasts sharply with the endogenous background ratio, where THB-Val dominates at a THB-Val/pyr-Val ratio of 17.8. The mechanistic basis for this reversal is established by Rydberg et al. (1996): pyr-Val forms rapidly and specifically from DEB via a fast ring-closure reaction that outcompetes hydrolytic oxirane opening, while THB-Val formation requires the slower hydrolysis of DEB to EBdiol [2]. Consequently, co-quantification of both adducts—each requiring its own authenticated reference standard—provides a dual-readout system that distinguishes direct DEB exposure (pyr-Val) from downstream EBdiol formation (THB-Val) [1][2].

treosulfan pharmacokinetics diepoxybutane dosimetry hematopoietic stem cell transplantation

THB-Val Demonstrates Pronounced Species-Specific Adduct Formation: 3- to 4-Fold Higher in Rat than Mouse, Guiding Preclinical Model Selection

Following equivalent doses of 1,2:3,4-diepoxybutane (DEB), THB-Val adduct levels were 3- to 4-fold higher in rats compared to mice, a difference attributed to enhanced hydrolysis of DEB to EBdiol catalyzed by epoxide hydrolase in the rat [1]. In contrast, pyr-Val levels per administered DEB dose were approximately equivalent between the two species [1]. When rats and mice were directly treated with EBdiol (bypassing the DEB hydrolysis step), THB-Val levels were approximately the same in both species, confirming that the differential THB-Val formation is driven by the upstream enzymatic conversion of DEB to EBdiol and not by differences in EBdiol reactivity with N-terminal valine [1]. Furthermore, in female B6C3F1 mice versus female F344 rats exposed to 3-butene-1,2-diol by inhalation, higher levels of THB-Val were observed in mice than in rats—demonstrating that the direction of species differences depends on the specific BD metabolite administered and the exposure route [2].

species differences in metabolism epoxide hydrolase activity preclinical toxicology model selection

THB-Val Is an Established Quantitative Indicator of 1,3-Butadiene Mutagenicity, with Hemoglobin Binding Index Comparable to Ethylene Oxide

The hemoglobin binding index (HBI) of epoxybutanediol for THB-Val formation was determined to be approximately 10 pmol adduct/g per μmol alkylating agent in the rat—a value comparable to that of ethylene oxide, a well-characterized genotoxic alkylating agent [1]. This equivalence in alkylating potency establishes THB-Val as a quantitative dosimeter with established relevance to mutagenic risk. Additionally, the HBI of diepoxybutane for epoxybutanediol adduct (THB-Val) formation was approximately 8, nearly identical to the HBI of epoxybutanediol itself, confirming efficient metabolic conversion of DEB to the THB-Val precursor [1]. Importantly, THB-Val adduct levels in butadiene-exposed rats and humans were substantially higher than those of epoxybutene-derived adducts (HB-Val), suggesting that the EBdiol pathway—quantified by THB-Val—plays a quantitatively more important role in BD toxicity than the epoxybutene pathway [1]. A study by Boysen et al. further demonstrated that THB adducts, while not themselves the mutagenic lesion, serve as "good quantitative indicators of mutagenicity" in BD-exposed rodents [2].

hemoglobin binding index genotoxic risk assessment butadiene carcinogenicity

Procurement-Relevant Application Scenarios for N-(2,3,4-Trihydroxybutyl)-L-valine (CAS 183245-44-5) Based on Quantitative Differentiation Evidence


Occupational Biomonitoring of 1,3-Butadiene Exposure in Petrochemical and Polymer Industries

THB-Val is the quantitatively dominant hemoglobin adduct in occupationally BD-exposed workers, accounting for >99.6% of all measurable N-terminal valine adducts at levels up to 716 pmol/g globin in polymerization workers, and correlating significantly with personal 8-h TWA BD exposure levels (P=0.03) [1]. Its 10- to 19-fold signal advantage over HB-Val in controlled exposure models [2] translates directly to superior sensitivity at the low μg/m³ exposure levels typical of modern regulated workplaces. Laboratories conducting occupational surveillance under EU Carcinogens Directive or OSHA BD standards should procure authenticated THB-Val as the primary quantitative reference standard, with HB-Val and pyr-Val as secondary standards only when full adduct profiling is required.

Therapeutic Drug Monitoring of Treosulfan in Hematopoietic Stem Cell Transplantation

The validated LC/MS/MS method using THB-Val and pyr-Val as reference standards enables precise quantification of DEB formation following treosulfan conditioning, with intra- and inter-day CV <10% and <15% respectively [1]. The differential kinetic origins of the two adducts—pyr-Val reflecting direct DEB exposure (245.3 pmol/g globin) and THB-Val reflecting downstream EBdiol formation (210 pmol/g globin)—provide complementary information on inter-patient variability in epoxide hydrolase activity [1]. Clinical laboratories implementing treosulfan TDM must procure both THB-Val and pyr-Val as discrete reference standards, as the pyr-Val/THB-Val ratio serves as a pharmacodynamic index that cannot be derived from a single-adduct assay.

Preclinical Cross-Species Risk Assessment of 1,3-Butadiene and Its Epoxide Metabolites

The 3- to 4-fold species difference in THB-Val formation between rats and mice following equivalent DEB doses—attributable to differential epoxide hydrolase activity [1]—makes THB-Val the indispensable reference standard for interpreting rodent carcinogenicity data in human risk extrapolation. Unlike pyr-Val, which shows equivalent levels across species, THB-Val captures the metabolic branch point that determines the balance between DEB-mediated crosslinking genotoxicity and EBdiol-mediated adduct formation. Laboratories engaged in BD mode-of-action studies or regulatory risk assessment should procure THB-Val together with pyr-Val to construct the complete adduct dosimetry profile required for species-to-species extrapolation [1][2].

Method Development and Validation for N-Terminal Valine Adduct Analysis by LC-MS/MS or GC-MS/MS

The well-characterized analytical properties of THB-Val—including its validated quantification by both modified Edman degradation with GC-MS/MS and direct-injection LC/MS/MS, its intra- and inter-day precision CV <10%, and its endogenous background of 5.17 pmol/g HB in human globin [1]—make it the preferred system suitability reference standard for laboratories developing or transferring N-terminal valine adduct methods. Its substantially higher abundance relative to HB-Val and pyr-Val, combined with its established HBI comparable to ethylene oxide [2], provides a robust benchmark for method qualification across different instrumentation platforms and biological matrices.

Quote Request

Request a Quote for N-(2,3,4-Trihydroxybutyl)-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.